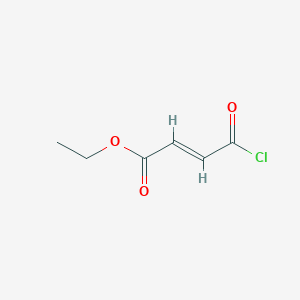

(E)-Ethyl 4-chloro-4-oxobut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-chloro-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWXDIGYFPUSK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26367-48-6, 66130-92-5 | |

| Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-Ethyl 4-chloro-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4-chloro-4-oxobut-2-enoate, also known as ethyl fumaryl chloride, is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates both a reactive acyl chloride and an α,β-unsaturated ester moiety, making it a versatile building block for the synthesis of complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The presence of these two distinct reactive centers allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClO₃ | |

| Molecular Weight | 162.57 g/mol | [1] |

| CAS Number | 26367-48-6 | [1] |

| Appearance | Liquid | [1] |

| Refractive Index (n20/D) | 1.463 | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| InChI Key | YYLWXDIGYFPUSK-ONEGZZNKSA-N | [1] |

Synthesis

A common synthetic route to this compound involves the reaction of monoethyl fumarate with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), under anhydrous conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Monoethyl fumarate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend monoethyl fumarate in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a molar excess of thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by observing the dissolution of the solid monoethyl fumarate and the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis workflow for this compound.

Reactivity and Experimental Protocols

The dual functionality of this compound dictates its reactivity. The acyl chloride is a highly electrophilic center, while the α,β-unsaturated ester acts as a Michael acceptor.

Nucleophilic Acyl Substitution

The acyl chloride moiety readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. These reactions are typically fast and can be performed under mild conditions.

Materials:

-

This compound

-

Aniline

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Dry glassware

Procedure:

-

Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of aniline and triethylamine in anhydrous diethyl ether.

-

Add the aniline solution dropwise to the stirred solution of this compound.

-

After the addition is complete, allow the reaction to stir at 0 °C for one hour and then at room temperature for an additional two hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid and wash with diethyl ether.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, (E)-ethyl 4-oxo-4-(phenylamino)but-2-enoate.

-

The product can be further purified by recrystallization or column chromatography.

References

Spectroscopic Profile of (E)-Ethyl 4-chloro-4-oxobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound. The presence of distinct proton and carbon environments allows for unambiguous signal assignment. The key feature in the ¹H NMR spectrum confirming the (E)-isomer is the large coupling constant (J) between the vinylic protons, typically in the range of 12-15 Hz.[1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | =CH-COCl |

| ~6.4 - 6.6 | d | 1H | =CH-COOEt |

| 4.2 - 4.3 | q | 2H | -O-CH₂-CH₃ |

| 1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 170 | C=O (Acyl Chloride) |

| ~163 - 165 | C=O (Ester) |

| ~135 - 140 | =CH-COCl |

| ~130 - 135 | =CH-COOEt |

| ~61 - 63 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its various functional groups. The molecule contains two distinct carbonyl (C=O) groups, one from the ester and one from the acyl chloride, a carbon-carbon double bond (C=C), a carbon-chlorine bond (C-Cl), and carbon-oxygen single bonds (C-O).[1]

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H Stretch |

| ~2980 - 2850 | Medium | C-H Stretch (Alkyl) |

| ~1780 - 1740 | Strong | C=O Stretch (Acyl Chloride) |

| ~1730 - 1715 | Strong | C=O Stretch (α,β-unsaturated Ester)[2][3][4] |

| ~1640 - 1620 | Medium | C=C Stretch |

| ~1300 - 1000 | Strong | C-O Stretch (Ester)[4] |

| ~800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 162.57 g/mol .[1] The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 162/164 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 127 | [M - Cl]⁺ |

| 117 | [M - OCH₂CH₃]⁺ |

| 89 | [M - COCl]⁺ |

| 63/65 | [COCl]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. Place the solution in a liquid IR cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Reactivity of α,β-Unsaturated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated acyl chlorides are a class of highly reactive organic compounds characterized by a carbonyl chloride group conjugated with a carbon-carbon double bond. This unique structural feature imparts a dual reactivity profile, making them susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,β-unsaturated acyl chlorides, with a particular focus on their significance in drug development as covalent modifiers of biological targets. Detailed experimental protocols, quantitative reactivity data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

α,β-Unsaturated acyl chlorides are valuable intermediates in organic synthesis due to their enhanced electrophilicity at both the acyl carbon and the β-vinylic position. The electron-withdrawing nature of the acyl chloride group polarizes the conjugated system, rendering the β-carbon susceptible to attack by soft nucleophiles in a Michael-type addition. Simultaneously, the highly reactive acyl chloride functionality readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This dual reactivity allows for the construction of complex molecular architectures and has been strategically exploited in various synthetic methodologies and, notably, in the design of targeted covalent inhibitors (TCIs) for therapeutic intervention.

Synthesis of α,β-Unsaturated Acyl Chlorides

The most common method for the preparation of α,β-unsaturated acyl chlorides is the treatment of the corresponding α,β-unsaturated carboxylic acids with a chlorinating agent.[1]

Common Chlorinating Agents:

-

Thionyl chloride (SOCl₂)

-

Oxalyl chloride ((COCl)₂)

-

Benzoyl chloride (C₆H₅COCl)

The choice of reagent can depend on the scale of the reaction and the sensitivity of the substrate. For instance, the synthesis of acryloyl chloride can be achieved by reacting acrylic acid with benzoyl chloride.[1] Flow conditions have also been shown to be effective for the synthesis of acryloyl chloride using oxalyl chloride or thionyl chloride.

General Experimental Protocol for the Synthesis of Acryloyl Chloride

A common laboratory-scale preparation involves the reaction of acrylic acid with thionyl chloride.[2]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid and a suitable solvent such as dichloromethane (MDC).

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (approximately 1 molar equivalent) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours (typically 3-4 hours). The reaction produces HCl gas, which should be vented through a proper scrubbing system.[2]

-

After the reaction is complete, the solvent and the product can be separated by fractional distillation. Acryloyl chloride has a boiling point of 72-76 °C.[2]

Reactivity of α,β-Unsaturated Acyl Chlorides

The reactivity of α,β-unsaturated acyl chlorides is dominated by two main pathways: nucleophilic acyl substitution at the carbonyl carbon and Michael addition at the β-carbon. The preferred pathway is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition at the highly electrophilic carbonyl carbon.

Soft Nucleophiles (e.g., thiols, amines, enolates) generally prefer 1,4-conjugate addition to the β-carbon.

Nucleophilic Acyl Substitution

α,β-Unsaturated acyl chlorides readily react with a variety of nucleophiles to form the corresponding carboxylic acid derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Common Reactions:

-

Hydrolysis: Reaction with water to form α,β-unsaturated carboxylic acids.

-

Alcoholysis: Reaction with alcohols to form α,β-unsaturated esters.

-

Aminolysis: Reaction with ammonia or primary/secondary amines to form α,β-unsaturated amides.

-

Reaction with Carboxylates: Reaction with carboxylate salts to form α,β-unsaturated anhydrides.

Michael Addition (Conjugate Addition)

The electrophilicity of the β-carbon in the conjugated system allows for the addition of soft nucleophiles. This reaction is of paramount importance in organic synthesis and in the mechanism of action of many covalent drugs.

Friedel-Crafts Acylation

α,β-Unsaturated acyl chlorides can be used as acylating agents in Friedel-Crafts reactions to introduce an unsaturated acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The yields of these reactions can be influenced by the specific α,β-unsaturated acyl chloride and the aromatic substrate used.

Quantitative Reactivity Data

The reactivity of α,β-unsaturated carbonyl compounds, including acyl chlorides, in Michael addition reactions is a subject of significant interest, particularly in the context of covalent drug design. The rate of reaction is influenced by the electrophilicity of the β-carbon, which is in turn affected by the substituents on the double bond.

| Michael Acceptor | Second-Order Rate Constant (k₂) with N-Ac-Cys (M⁻¹s⁻¹) |

| Acrolein | High |

| Crotonaldehyde | Moderate |

| Dimethylfumarate | Moderate |

| Cyclohex-2-en-1-one | Low |

| Cyclopent-2-en-1-one | Low |

| (Data adapted from a study on various α,β-unsaturated carbonyls; absolute values depend on specific reaction conditions. This table illustrates relative reactivity trends.)[3][4] |

Generally, electron-withdrawing groups on the α,β-unsaturated system increase the rate of Michael addition, while electron-donating groups decrease it. Steric hindrance around the β-carbon can also significantly reduce the reaction rate.

Experimental Protocols for Key Reactions

Synthesis of an Amide from an α,β-Unsaturated Acyl Chloride

The following is a general procedure for the synthesis of an amide from an acyl chloride and a primary amine.

Procedure for the Synthesis of N-Aryl Crotonamides:

-

Dissolve the aromatic amine in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add crotonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation using Cinnamoyl Chloride

Procedure:

-

To a suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or benzene) at 0 °C, add the aromatic substrate.

-

Slowly add a solution of cinnamoyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The resulting product can be purified by chromatography or recrystallization.

Application in Drug Development: Covalent Inhibitors

The ability of α,β-unsaturated acyl chlorides and related α,β-unsaturated carbonyl compounds to act as Michael acceptors has been extensively utilized in the design of targeted covalent inhibitors. These drugs form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.

Ibrutinib , a potent and selective BTK inhibitor, contains an acrylamide moiety that acts as a Michael acceptor. It forms a covalent bond with Cysteine-481 in the active site of BTK, leading to its irreversible inhibition.[1][2] This blocks the downstream signaling cascade, including the activation of PLCγ2, which in turn inhibits the NF-κB and Ras/RAF/MEK/ERK pathways, ultimately leading to decreased B-cell proliferation and survival.[2]

Caption: BTK Signaling Pathway and its Inhibition by Ibrutinib.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Mutations that lead to the constitutive activation of EGFR are a driving force in several cancers, particularly non-small cell lung cancer (NSCLC).[5]

Second and third-generation EGFR inhibitors have been designed as covalent inhibitors. These drugs typically contain an acrylamide or a related α,β-unsaturated carbonyl "warhead" that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR.[5] This irreversible binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

Caption: EGFR Signaling Pathway and its Covalent Inhibition.

Conclusion

α,β-Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a rich chemistry involving both nucleophilic acyl substitution and Michael addition reactions. The strategic application of their reactivity as Michael acceptors has proven to be a highly successful approach in modern drug discovery, leading to the development of potent and selective targeted covalent inhibitors for the treatment of cancer and other diseases. A thorough understanding of their reactivity, supported by quantitative data and detailed experimental protocols, is essential for their effective utilization in both academic research and industrial drug development.

References

- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bifunctional Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional reagents are molecules that possess two reactive functional groups, enabling them to participate in a variety of chemical transformations with enhanced efficiency and atom economy.[1] These reagents are pivotal in modern organic synthesis, finding widespread applications in constructing complex molecular architectures, facilitating novel reaction pathways, and developing new therapeutic modalities.[1][2] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of bifunctional reagents in organic synthesis, with a particular focus on their role in drug discovery and development.

Core Concepts of Bifunctional Reagents

Bifunctional reagents can be broadly classified based on the nature of their reactive moieties. These can include nucleophilic, electrophilic, or radical-generating groups, allowing for a diverse range of chemical reactivity.[3] The strategic placement of these functional groups within a single molecule allows for intramolecular reactions, the formation of cyclic structures, or the tethering of two different molecules.[1][2]

A key advantage of using bifunctional reagents is the ability to achieve multiple bond formations in a single synthetic operation, which significantly improves synthetic efficiency by reducing the number of steps and purification procedures.[1][2] This "atom-economic" approach is a cornerstone of sustainable chemistry.[1][2]

Applications in Organic Synthesis

Bifunctional reagents have revolutionized several areas of organic synthesis, including:

-

Cross-Coupling Reactions: These reagents can act as dual coupling partners, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]

-

C-H Functionalization: Bifunctional reagents can direct the activation and functionalization of otherwise inert C-H bonds, providing a powerful tool for late-stage modification of complex molecules.[1][4]

-

Organocatalysis: Chiral bifunctional organocatalysts, often containing both a Lewis acid and a Lewis base moiety, are instrumental in asymmetric synthesis for the stereocontrolled formation of chiral molecules.[5][6]

-

Radical Reactions: Reagents with both a radical precursor and a radical acceptor can initiate and control radical cascade reactions to build intricate molecular frameworks.[1]

Bifunctional Reagents in Drug Discovery and Development

The unique properties of bifunctional reagents make them particularly valuable in the pharmaceutical industry.

Protein Crosslinking for Structural Biology and Target Identification

Bifunctional crosslinking reagents are used to covalently link proteins that are in close proximity, thereby providing insights into protein-protein interactions and the quaternary structure of protein complexes.[7][8] This information is crucial for understanding cellular signaling pathways and for identifying potential drug targets.[9]

Crosslinkers are categorized as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups).[8] The choice of crosslinker depends on the specific application and the functional groups present on the target proteins.[10] Amine-reactive N-hydroxysuccinimide (NHS) esters and imidoesters are commonly used for targeting lysine residues.[11][12]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that have emerged as a groundbreaking therapeutic modality.[7][13] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[14] Unlike traditional inhibitors that require stoichiometric binding, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[14] This offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[9]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative applications of bifunctional reagents.

Table 1: Protein Crosslinking with BS³

| Parameter | Value | Reference |

| Crosslinker | BS³ (bis[sulfosuccinimidyl] suberate) | [15] |

| Reactive toward | Primary amines | [15] |

| Spacer Arm Length | 11.4 Å | [15] |

| Optimal pH | 7.2 - 8.5 | [15] |

| Reaction Time | 30 min - 2 hours | [15] |

| Quenching Reagent | 1 M Tris-HCl, pH 7.5 | [15] |

Table 2: PROTAC-Mediated Degradation of IRAK4

| Compound | Linker | IRAK4 Degradation (DC₅₀, nM) in OCI-LY10 cells | Reference |

| 9 | PEG-based | 1.5 | [16] |

| 1 (Parent Inhibitor) | N/A | No degradation | [16] |

Table 3: Asymmetric Michael Addition using a Bifunctional Organocatalyst

| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Thiourea-tertiary amine | Toluene | 2-2.5 | >95 | 97 | [17] |

| Triethylamine (Et₃N) | Toluene | 24 | <20 | N/A | [17] |

| Thiourea alone | Toluene | 24 | <10 | N/A | [17] |

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using BS³

This protocol describes a general procedure for crosslinking interacting proteins using the water-soluble, amine-reactive homobifunctional crosslinker BS³.[15]

Materials:

-

BS³ (bis[sulfosuccinimidyl] suberate)

-

Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Protein solution (e.g., purified interacting proteins)

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

SDS-PAGE analysis reagents

Procedure:

-

Prepare the protein solution in PBS at a suitable concentration (e.g., 1 mg/mL).

-

Freshly prepare a stock solution of BS³ in PBS.

-

Add the BS³ stock solution to the protein solution to achieve the desired final concentration of the crosslinker (typically in the range of 0.25-2 mM). The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

-

Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting. Crosslinked complexes will appear as higher molecular weight bands.

Protocol 2: Synthesis of an IRAK4-Targeting PROTAC (Compound 9)**

This protocol outlines the key synthetic steps for a PROTAC targeting IRAK4, as described by Yang et al.[16]

General Synthetic Scheme: The synthesis involves the conjugation of the IRAK4 inhibitor (compound 1) to the E3 ligase ligand pomalidomide via a flexible PEG linker.[16]

Step 1: Synthesis of the Linker-Pomalidomide Moiety

-

Commercially available pomalidomide is reacted with a suitable PEG linker containing a terminal reactive group (e.g., a halide or a protected amine).

-

The reaction is typically carried out in an organic solvent such as DMF in the presence of a base (e.g., K₂CO₃).

-

The product is purified by column chromatography.

Step 2: Synthesis of the Activated IRAK4 Inhibitor

-

The parent IRAK4 inhibitor (compound 1) is modified to introduce a reactive handle for linker attachment. This may involve the deprotection of a functional group or the introduction of a carboxylic acid or an amine.

Step 3: Conjugation of the Two Moieties

-

The linker-pomalidomide moiety is reacted with the activated IRAK4 inhibitor.

-

If the conjugation involves amide bond formation, standard peptide coupling reagents such as HATU or HOBt/EDC are used.

-

The final PROTAC molecule is purified by preparative HPLC.

Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Quantitative Analysis of PROTAC-Mediated Protein Degradation using Western Blotting**

This protocol provides a method to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., OCI-LY10 for IRAK4)

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Lyse the cells and determine the total protein concentration of each lysate.

-

Separate equal amounts of total protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using a suitable imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

-

Determine the DC₅₀ value (the concentration of PROTAC that causes 50% degradation of the target protein) by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Caption: A typical experimental workflow for protein crosslinking.

Caption: Dual activation by a bifunctional organocatalyst in asymmetric synthesis.

References

- 1. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]

- 6. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. korambiotech.com [korambiotech.com]

- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. uspceu.com [uspceu.com]

- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: (E)-Ethyl 4-chloro-4-oxobut-2-enoate (CAS 26367-48-6): A Bifunctional Reagent for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 4-chloro-4-oxobut-2-enoate, also known as ethyl fumaryl chloride, is a versatile bifunctional reagent with significant applications in synthetic chemistry and drug development. Its unique structure, featuring both a highly reactive acyl chloride and an electrophilic α,β-unsaturated ester, allows for sequential and chemoselective reactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound. A critical focus is placed on its emerging role in the design of covalent inhibitors, particularly for cysteine proteases, a class of enzymes implicated in a wide range of diseases, including viral infections like COVID-19. This document includes detailed tables of its physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis and application in the formation of bioactive compounds. Furthermore, graphical representations of its synthesis and mechanism of action are provided to facilitate a deeper understanding of its utility in modern drug discovery.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol . The "(E)" designation in its name refers to the entgegen (opposite) configuration of the highest priority substituents on the carbon-carbon double bond, analogous to the structure of fumaric acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 4-chloro-4-oxobutanoate (Analogue) | Fumaryl Chloride (Analogue) |

| CAS Number | 26367-48-6 | 14794-31-1 | 627-63-4 |

| Molecular Formula | C₆H₇ClO₃ | C₆H₉ClO₃ | C₄H₂Cl₂O₂ |

| Molecular Weight | 162.57 g/mol | 164.59 g/mol | 152.96 g/mol |

| Boiling Point | Data not available | 88-90 °C @ 11 mmHg | 62-64 °C @ 13 mmHg |

| Density | Data not available | 1.155 g/mL at 25 °C | 1.409 g/cm³ |

| Refractive Index | n20/D 1.463 | n20/D 1.437 | 1.471 |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | The trans configuration of the alkene protons is confirmed by a coupling constant (J) between 12 and 15 Hz. |

| ¹³C NMR | Signals corresponding to the ester carbonyl, acyl chloride carbonyl, and the two sp² hybridized carbons of the double bond are expected. |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ester and acyl chloride functional groups are expected in the range of 1740–1780 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of chlorine and the ethoxy group can be observed. |

Synthesis of this compound

This compound is typically synthesized from monoethyl fumarate through the reaction with a chlorinating agent such as oxalyl chloride or thionyl chloride.

An In-depth Technical Guide to the Stability and Storage of (E)-Ethyl 4-chloro-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a reactive bifunctional chemical intermediate. The information herein is critical for ensuring the integrity of the compound in research and development settings.

Core Chemical Properties and Inherent Stability Profile

This compound is characterized by the presence of two highly reactive functional groups: an acyl chloride and an α,β-unsaturated ester. This dual functionality, while synthetically useful, dictates its inherent instability. The acyl chloride moiety is particularly susceptible to nucleophilic attack, most notably hydrolysis by atmospheric moisture. The conjugated double bond can also undergo addition reactions or polymerization, especially when exposed to heat or light.

Recommended Storage and Handling Conditions

To mitigate degradation and preserve the chemical integrity of this compound, strict adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended based on the compound's chemical nature and information available for analogous structures.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and slows hydrolysis. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture, thereby minimizing hydrolysis of the acyl chloride. |

| Light Exposure | Store in an amber, tightly sealed vial | Protects the compound from light-induced degradation, such as isomerization or polymerization. |

| Container | Chemically resistant glass with a secure cap | Prevents reaction with the container and ensures a moisture-tight seal. |

| Handling | In a dry, well-ventilated fume hood | Minimizes exposure to moisture during handling and ensures user safety from potentially corrosive vapors. |

Potential Degradation Pathways

A thorough understanding of the likely degradation pathways of this compound is essential for the development of stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are anticipated to be hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Degradation

Hydrolysis of the highly reactive acyl chloride is the most probable degradation pathway under ambient conditions, leading to the formation of the corresponding carboxylic acid and hydrogen chloride.

Caption: Proposed hydrolytic degradation pathway of this compound.

Thermal Degradation

Exposure to elevated temperatures can induce decomposition, potentially through pathways such as decarbonylation or polymerization of the unsaturated system.

Caption: Potential thermal degradation pathways for this compound.

Photodegradation

The α,β-unsaturated ester moiety can absorb ultraviolet and visible light, which may lead to E/Z isomerization, cycloaddition reactions, or radical-initiated polymerization.

Caption: Potential photodegradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust evaluation of the stability of this compound requires a systematic approach, including the development of a stability-indicating analytical method and conducting forced degradation studies.

Experimental Workflow for Stability Studies

The following workflow outlines the key stages for a comprehensive stability assessment of the compound.

Caption: A systematic workflow for the stability assessment of this compound.

Detailed Protocols for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis:

-

Prepare a stock solution of this compound in a non-reactive, water-miscible solvent like acetonitrile.

-

Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration suitable for analysis.

-

Incubate the solution at a controlled temperature (e.g., 40-60°C) and collect samples at various time points.

-

Neutralize the samples before analysis by HPLC.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.01 M sodium hydroxide as the degradation medium.

-

Conduct the study at a lower temperature (e.g., room temperature or below) due to the expected rapid degradation.

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use purified water as the degradation medium.

-

Incubate at a controlled temperature (e.g., 40-60°C).

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in a vial.

-

Expose the vial to a controlled high temperature (e.g., 80°C) in an oven for a specified period.

-

Dissolve the sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photochemically inert, transparent container, as well as the solid compound, to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light to differentiate between photolytic and thermal degradation.

-

Presentation of Stability Data

The quantitative results from the stability studies should be tabulated to allow for easy comparison and interpretation.

| Stress Condition | Reagent Concentration | Temperature (°C) | Duration | % Assay of Parent | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | ||||

| Base Hydrolysis | 0.01 M NaOH | 25 | 2 h | ||||

| Neutral Hydrolysis | Water | 60 | 48 h | ||||

| Oxidation | 3% H₂O₂ | 25 | 8 h | ||||

| Thermal (Solid) | N/A | 80 | 7 days | ||||

| Photolytic (Solid) | N/A | 25 | |||||

| Photolytic (Solution) | N/A | 25 | |||||

| As per ICH Q1B guidelines |

This guide provides a framework for understanding and evaluating the stability of this compound. The inherent reactivity of this compound necessitates careful handling and storage, and a thorough experimental investigation is required to fully characterize its stability profile.

Methodological & Application

Application Notes: Synthesis of Heterocycles Using (E)-Ethyl 4-chloro-4-oxobut-2-enoate

(E)-Ethyl 4-chloro-4-oxobut-2-enoate , also known as ethyl fumaryl chloride, is a highly versatile bifunctional reagent in organic synthesis. Its value stems from the presence of two distinct and strategically positioned electrophilic centers: a highly reactive acyl chloride and an α,β-unsaturated ester system, which acts as a Michael acceptor. This dual reactivity allows for sequential or tandem reactions, making it an excellent precursor for the construction of a variety of heterocyclic scaffolds, which are foundational in medicinal chemistry and drug development.

The acyl chloride group serves as a powerful acylating agent, reacting readily with "hard" nucleophiles like amines, while the unsaturated ester moiety is susceptible to conjugate addition by "soft" nucleophiles. By employing binucleophiles, both reactive sites can be engaged in a cyclization reaction to efficiently build molecular complexity. These notes provide detailed protocols for the synthesis of key heterocyclic systems, namely pyridazinones and polysubstituted pyrroles, utilizing this valuable building block.

Application Note 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylates

The reaction of this compound with hydrazine derivatives is a direct and efficient method for synthesizing pyridazinones. The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the highly electrophilic acyl chloride. The resulting acylhydrazide intermediate then undergoes a subsequent intramolecular cyclization onto the ester carbonyl, followed by elimination of ethanol, to yield the stable pyridazinone ring system. This class of heterocycles is prevalent in many biologically active compounds.

Caption: Reaction pathway for pyridazinone synthesis.

Experimental Protocol: Synthesis of Ethyl 2-phenyl-6-oxo-1,2,5,6-tetrahydropyridazine-4-carboxylate

This protocol describes a representative synthesis using phenylhydrazine.

-

Reaction Setup: To a solution of this compound (1.62 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.

-

Reaction Execution: After the initial addition, add a catalytic amount of glacial acetic acid (0.2 mL). Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford the desired pyridazinone derivative as a crystalline solid.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Table (Representative)

| R-group on Hydrazine (R-NHNH₂) | Product | Typical Yield (%) |

| H | Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | 75-85 |

| Phenyl | Ethyl 1-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxylate | 80-90 |

| 4-Chlorophenyl | Ethyl 1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-4-carboxylate | 78-88 |

| Methyl | Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate | 70-80 |

Application Note 2: Three-Component Synthesis of Polysubstituted Pyrroles

This compound is an excellent substrate for multicomponent reactions to generate highly substituted pyrroles. A similar reaction has been successfully performed using fumaryl chloride.[1] In this process, a primary amine, an active methylene compound (like ethyl acetoacetate), and the bifunctional butenoate react in a single pot. The reaction cascade involves the initial formation of an N-substituted amide, followed by a Michael addition of the enolized β-ketoester, and a final intramolecular cyclization and dehydration to furnish the pyrrole core. The efficiency and atom economy of this solvent-free approach make it particularly attractive.

Caption: Workflow for the synthesis of pyrroles.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate

This protocol is adapted from a similar synthesis using fumaryl chloride and is expected to proceed under solvent-free conditions.[1]

-

Reaction Setup: In a 25 mL round-bottom flask, place ethyl acetoacetate (1.30 g, 10 mmol).

-

Reagent Addition: To the ethyl acetoacetate, add benzylamine (1.07 g, 10 mmol) and stir for 2 minutes. Subsequently, add this compound (1.62 g, 10 mmol) dropwise to the mixture under continuous stirring at room temperature.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 10-12 hours. The reaction mixture will typically solidify over time.

-

Monitoring: The reaction can be monitored by observing the consumption of starting materials via TLC.

-

Work-up and Purification: After the reaction is complete, wash the solid mass with water to remove any water-soluble impurities. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure polysubstituted pyrrole.

-

Characterization: Analyze the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Data Table: Synthesis of Pyrroles from Fumaryl Chloride

The following data is for the analogous reaction using fumaryl chloride, which demonstrates the feasibility and expected yields for this transformation.[1]

| Primary Amine (R-NH₂) | Alkyl Acetoacetate | Yield (%)[1] |

| Benzylamine | Methyl Acetoacetate | 85 |

| Aniline | Methyl Acetoacetate | 75 |

| p-Toluidine | Methyl Acetoacetate | 78 |

| Benzylamine | Ethyl Acetoacetate | 82 |

| Aniline | Ethyl Acetoacetate | 70 |

References

Application Notes and Protocols for Diels-Alder Reactions with (E)-Ethyl 4-chloro-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool in the synthesis of natural products, pharmaceuticals, and novel materials.[1] (E)-Ethyl 4-chloro-4-oxobut-2-enoate stands out as a highly reactive and versatile dienophile. Its potent reactivity stems from the presence of two electron-withdrawing groups—an acyl chloride and an ethyl ester—which significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it an excellent substrate for reactions with electron-rich dienes.[1]

These application notes provide detailed protocols for conducting Diels-Alder reactions using this compound with various dienes, including cyclopentadiene, furan, and anthracene. The protocols cover reaction setup, monitoring, product isolation, and characterization. Additionally, the influence of Lewis acid catalysis on reaction rate and stereoselectivity is discussed.

Key Reaction Characteristics

-

High Reactivity: The electron-deficient nature of this compound leads to rapid reaction rates, often at moderate temperatures.

-

Stereospecificity: The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. The (E)-configuration of the starting material will be transferred to the resulting cyclohexene adduct.[1]

-

Endo Selectivity: In reactions with cyclic dienes like cyclopentadiene, the endo product is typically favored due to secondary orbital interactions in the transition state.[1] This preference can be further enhanced by the use of Lewis acid catalysts.

Experimental Protocols

The following are generalized protocols that can be adapted for specific dienes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of this compound with freshly cracked cyclopentadiene. Cyclopentadiene is stored as its dimer, dicyclopentadiene, and must be "cracked" by heating to generate the monomer for the reaction.

Materials:

-

This compound

-

Dicyclopentadiene

-

Anhydrous toluene or xylenes

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Distillation apparatus for cracking dicyclopentadiene

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill at a much lower temperature (~41 °C). Collect the freshly distilled cyclopentadiene in a chilled receiver and keep it on ice.

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Diels-Alder adduct.

Expected Outcome: The reaction is expected to yield the endo adduct as the major product.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Furan

Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance stereoselectivity. This protocol uses aluminum chloride as a catalyst for the reaction with furan.

Materials:

-

This compound

-

Furan

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add aluminum chloride (0.2 eq) to the cold DCM.

-

Dienophile Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the catalyst suspension.

-

Diene Addition: Add furan (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: High-Temperature Diels-Alder Reaction with Anthracene

Anthracene is a less reactive diene and often requires higher temperatures for the Diels-Alder reaction to proceed efficiently. Xylenes are a suitable high-boiling solvent for this purpose.

Materials:

-

This compound

-

Anthracene

-

Anhydrous xylenes

-

Petroleum ether

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and anthracene (1.1 eq) in anhydrous xylenes.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for several hours. Monitor the reaction for the disappearance of the starting materials by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by adding petroleum ether.

-

Purification: Wash the collected solid with cold petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of this compound

| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclopentadiene | None | Toluene | 110 | 4-6 | >90 |

| Furan | AlCl₃ | DCM | 0 | 2-4 | 70-85 |

| Anthracene | None | Xylenes | 140 | 8-12 | 60-75 |

Table 2: Spectroscopic Data for a Representative Diels-Alder Adduct (Hypothetical)

Product: Ethyl 3-chloro-3-oxo-bicyclo[2.2.1]hept-5-ene-2-carboxylate (from reaction with cyclopentadiene)

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the bicyclic ring protons, the vinyl protons, and the ethyl ester protons. The relative stereochemistry (endo vs. exo) can be determined by the coupling constants of the bridgehead protons. |

| ¹³C NMR | Carbonyl carbons of the acyl chloride and ester, olefinic carbons, and aliphatic carbons of the bicyclic framework. |

| IR (cm⁻¹) | Strong C=O stretching frequencies for the acyl chloride (around 1780-1815 cm⁻¹) and the ester (around 1735-1750 cm⁻¹), and a C=C stretch for the alkene. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the adduct. |

Visualizations

Logical Workflow for a Diels-Alder Reaction

Caption: General experimental workflow for a Diels-Alder reaction.

Signaling Pathway: HOMO-LUMO Interaction in a Diels-Alder Reaction

Caption: HOMO-LUMO interaction in a normal electron demand Diels-Alder reaction.

References

Application Notes and Protocols: (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the Synthesis of Natural Products

Introduction

(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a highly functionalized C4 building block possessing both an electrophilic acyl chloride and an α,β-unsaturated ester moiety. While direct application of this specific reagent in the total synthesis of natural products is not widely documented in readily available literature, its reduced and chiral derivative, ethyl 4-chloro-3-hydroxybutanoate (CHBE), serves as a critical precursor to several bioactive natural products. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a close analogue, provides access to both (R)- and (S)-CHBE, which are versatile chiral synthons.[1]

These application notes will focus on the utility of (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) as a key starting material in the total synthesis of L-carnitine and the antibiotic (+)-negamycin.

Total Synthesis of L-Carnitine

L-carnitine is a quaternary ammonium compound essential for the transport of fatty acids into the mitochondria for β-oxidation. Its synthesis often relies on the stereospecific introduction of a hydroxyl group, for which (R)-CHBE is an excellent chiral precursor.

Overall Synthetic Strategy

The synthesis of L-carnitine from (R)-CHBE is a straightforward process involving the nucleophilic substitution of the chloride by trimethylamine. This reaction proceeds with the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final L-carnitine product.

Quantitative Data for L-Carnitine Synthesis

| Step | Reactant | Reagent | Product | Yield (%) | Reference |

| 1 | Ethyl 4-chloroacetoacetate | Reductase, Cofactor, Catalyst | (R)-4-chloro-3-hydroxy ethyl butyrate | >99.0 (ee >99.0%) | CN112322668A |

| 2 | (R)-ethyl 4-chloro-3-hydroxybutyrate | Trimethylamine (45% in H₂O) | L-carnitine | 71 - 75% | EP1131279B1[2] |

Experimental Protocols

Step 1: Asymmetric Reduction of Ethyl 4-chloroacetoacetate to (R)-ethyl 4-chloro-3-hydroxybutyrate

This protocol is a general representation based on enzymatic reduction methods.

-

Materials: Ethyl 4-chloroacetoacetate, reductase enzyme, coenzyme (e.g., NADH or NADPH), catalyst (e.g., zinc sulfate), isopropanol, phosphate buffer (pH 6.5-7.0).

-

Procedure:

-

To a temperature-controlled reactor, add phosphate buffer and ethyl 4-chloroacetoacetate.

-

Initiate stirring and add isopropanol.

-

Sequentially add the reductase, coenzyme, and catalyst.

-

Maintain the reaction under a negative pressure to remove acetone byproduct.

-

Monitor the reaction progress by suitable analytical methods (e.g., GC, HPLC).

-

Upon completion, filter the solution to remove the enzyme.

-

The filtrate containing (R)-ethyl 4-chloro-3-hydroxybutyrate can be purified by extraction and column chromatography.

-

Step 2: Synthesis of L-Carnitine from (R)-ethyl 4-chloro-3-hydroxybutyrate

-

Materials: (R)-ethyl 4-chloro-3-hydroxybutyrate, 45% aqueous trimethylamine.

-

Procedure:

-

In a suitable reactor, combine (R)-ethyl 4-chloro-3-hydroxybutyrate and 45% aqueous trimethylamine.[2]

-

Heat the reaction mixture to 80°C and maintain for 2-15 hours.[2]

-

After cooling, remove the excess trimethylamine under a stream of nitrogen.

-

The resulting aqueous solution is extracted with a suitable organic solvent (e.g., methylene chloride) to remove impurities.

-

The aqueous solution containing L-carnitine can be further purified by ion-exchange chromatography.

-

Logical Workflow for L-Carnitine Synthesis

Caption: Synthetic pathway from ethyl 4-chloroacetoacetate to L-carnitine.

Total Synthesis of (+)-Negamycin

(+)-Negamycin is a dipeptide antibiotic with activity against Gram-negative bacteria. An efficient total synthesis has been developed starting from commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate.[3]

Overall Synthetic Strategy

The total synthesis of (+)-negamycin from (R)-CHBE involves a multi-step sequence. A key transformation is a highly stereoselective Michael addition of a chiral amine to an α,β-unsaturated carbonyl intermediate, which is derived from (R)-CHBE. This step is crucial for establishing the second chiral center of the natural product. The synthesis is reported to be completed in 13 steps with an overall yield of 31%.[3]

Quantitative Data for (+)-Negamycin Synthesis

| Starting Material | Natural Product | Number of Steps | Overall Yield (%) | Key Step | Reference |

| (R)-(+)-4-chloro-3-hydroxybutanoate | (+)-Negamycin | 13 | 31 | Asymmetric Michael Addition | [3] |

Conceptual Experimental Workflow

While the detailed step-by-step protocol is extensive, the logical flow of the synthesis can be visualized. The initial steps focus on the conversion of (R)-CHBE into a key α,β-unsaturated ester intermediate. This is followed by the crucial diastereoselective Michael addition to install the second stereocenter. Subsequent steps involve functional group manipulations and final deprotection to afford (+)-negamycin.

Logical Relationship Diagram for (+)-Negamycin Synthesis

Caption: Conceptual workflow for the total synthesis of (+)-Negamycin.

(R)-Ethyl 4-chloro-3-hydroxybutyrate as a Potential Precursor for Macrolactin A

Macrolactin A is a 24-membered macrolide with a range of biological activities, including antibacterial and antiviral properties. Several sources identify (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) as a key chiral building block for the synthesis of macrolactin A.[1] However, a detailed and published total synthesis of macrolactin A that commences from (R)-CHBE could not be identified in the performed literature search. The existing total syntheses of macrolactin A appear to utilize different chiral starting materials and synthetic strategies. The recognition of (R)-CHBE as a potential precursor highlights its value as a versatile C4 chiral synthon for complex natural product synthesis, even if a specific route to macrolactin A has not been publicly detailed.

Disclaimer: The experimental protocols provided are generalized representations based on the cited literature and may require optimization for specific laboratory conditions. Researchers should consult the original publications for detailed experimental procedures and safety information.

References

Application Notes and Protocols for Polymer Synthesis Using (E)-Ethyl 4-chloro-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a bifunctional monomer offering unique opportunities for the synthesis of functional polymers. Its structure contains two reactive sites: a polymerizable carbon-carbon double bond in conjugation with an ester group, and a highly reactive acyl chloride. This combination allows for a variety of polymerization strategies to produce polymers with tailored properties, suitable for applications in drug delivery, biomaterials, and specialty coatings. These notes provide detailed hypothetical protocols and application concepts based on the known reactivity of its functional groups.

Introduction to Polymerization Strategies

The dual functionality of this compound allows for several polymerization approaches:

-

Strategy A: Radical Polymerization of the Acrylate Moiety. This approach utilizes the carbon-carbon double bond for chain-growth polymerization, leaving the acyl chloride group pendant for post-polymerization modification. This is ideal for creating functional polymer backbones that can be later cross-linked or conjugated with active molecules.

-

Strategy B: Polycondensation via the Acyl Chloride. This method involves a step-growth polymerization where the acyl chloride reacts with a difunctional nucleophile (e.g., a diol or diamine) to form polyesters or polyamides, respectively. The acrylate group can either be preserved for subsequent modification or participate in cross-linking reactions.

-

Strategy C: Sequential Polymerization. This advanced strategy involves the polymerization of one functional group followed by the polymerization of the second. For example, a radical polymerization of the acrylate could be followed by a polycondensation reaction using the pendant acyl chloride groups.

Application Note: Synthesis of a Functional Polyester for Drug Conjugation

This application note describes the synthesis of a linear polyester with pendant acrylate groups, which can be subsequently used for Michael addition of thiol-containing drugs or biomolecules.

Experimental Protocol: Interfacial Polycondensation of this compound with a Diol

This protocol outlines a hypothetical interfacial polycondensation to form a polyester.

Materials:

-

This compound

-

1,6-Hexanediol

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol

Procedure:

-

Prepare an aqueous solution of 1,6-hexanediol (e.g., 0.1 M) and NaOH (e.g., 0.2 M) in deionized water.

-

Prepare an organic solution of this compound (e.g., 0.1 M) in DCM.

-

In a beaker equipped with a high-speed stirrer, add the aqueous solution.

-

While stirring vigorously, rapidly pour the organic solution into the aqueous solution.

-

Continue stirring for 15-30 minutes. A precipitate of the polymer will form at the interface of the two phases.

-

Stop stirring and allow the phases to separate.

-

Collect the polymer by filtration.

-

Wash the polymer thoroughly with deionized water to remove unreacted diol and NaOH.

-

Wash the polymer with methanol to remove unreacted monomer and low molecular weight oligomers.

-

Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy. The presence of the ester linkage and the preservation of the acrylate double bond should be verified.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Monomer Concentration (Organic Phase) | 0.1 M |

| Diol Concentration (Aqueous Phase) | 0.1 M |

| Base Concentration (Aqueous Phase) | 0.2 M |

| Reaction Time | 20 min |

| Yield | 75-85% |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

Application Note: Synthesis of a Reactive Polymer Backbone via Radical Polymerization

This note details the synthesis of a polymer with pendant acyl chloride groups, which are highly reactive and can be used for grafting other molecules or for creating cross-linked networks.

Experimental Protocol: Free Radical Polymerization of this compound

This protocol describes a solution-based free radical polymerization.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous 1,4-Dioxane (solvent)

-

Anhydrous diethyl ether (for precipitation)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and AIBN in anhydrous 1,4-dioxane.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, anhydrous diethyl ether while stirring.

-

Collect the polymer by filtration under inert atmosphere.

-

Wash the polymer with anhydrous diethyl ether.

-

Dry the polymer under vacuum to a constant weight.

Note: The acyl chloride groups are moisture-sensitive. All manipulations should be carried out under strictly anhydrous conditions.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Monomer Concentration | 1.0 M |

| [Monomer]:[Initiator] Ratio | 100:1 |

| Reaction Temperature | 70°C |

| Reaction Time | 12 h |

| Conversion | 80-90% |

| Number Average Molecular Weight (Mn) | 30,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.0 |

Visualization of Workflows and Pathways

Diagram 1: Interfacial Polycondensation Workflow

Caption: Workflow for interfacial polycondensation.

Diagram 2: Radical Polymerization Logical Flow

Caption: Logical flow for free radical polymerization.

Diagram 3: Post-Polymerization Modification Signaling Pathway

Caption: Pathway for post-polymerization modification.

Application Notes and Protocols: Lewis Acid Catalyzed Reactions of Ethyl Fumaroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl fumaroyl chloride, an α,β-unsaturated acyl chloride, is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the acyl chloride carbon and the β-carbon of the unsaturated system. Lewis acid catalysis plays a pivotal role in modulating the reactivity of ethyl fumaroyl chloride, enabling a range of transformations including Friedel-Crafts acylations, Diels-Alder reactions, and other cycloadditions. This document provides an overview of these reactions, including detailed protocols and mechanistic insights, to guide researchers in leveraging the synthetic potential of this reagent.